2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one (C₁₁H₂₀N₂O₂, MW 212.29) is a tertiary amine-containing ketone derivative featuring a pyrrolidine ring and a tetrahydrofuran (oxolan) substituent ().
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-5-1-2-6-13)9-12-8-10-4-3-7-15-10/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWXQDXZOFTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Amination of Oxolane Derivatives
A foundational approach involves reacting oxolane-2-carbaldehyde with pyrrolidine under reductive amination conditions. This method employs sodium cyanoborohydride (NaBH₃CN) in methanol at 25–40°C, yielding the secondary amine intermediate. Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) forms the ketone backbone.
Mechanistic Insights :
- Step 1 : Imine formation between oxolane-2-carbaldehyde and pyrrolidine ($$ \text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} $$).
- Step 2 : Sodium cyanoborohydride selectively reduces the imine to a secondary amine ($$ \text{RN=CHR'} \xrightarrow{\text{NaBH₃CN}} \text{RNHCH₂R'} $$).
- Step 3 : Acylation via nucleophilic displacement ($$ \text{RNHCH₂R'} + \text{ClCOCH}_2\text{Cl} \rightarrow \text{RN(CH₂CO)CH₂R'} $$).
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from WO2005028435A1, a palladium-catalyzed coupling between 2-(bromomethyl)oxolane and 1-(pyrrolidin-1-yl)ethan-1-one derivatives achieves higher stereoselectivity. Key parameters:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Solvent : Tetrahydrofuran (THF) at reflux (66°C)
- Yield : 78–82% after column chromatography.
Optimization Strategies and Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 82 | 96 |
| DCM | 8.9 | 68 | 89 |
| DMF | 36.7 | 45 | 78 |
Data adapted from WO2005028435A1
Higher yields in THF correlate with improved solubility of palladium intermediates, whereas polar aprotic solvents (e.g., DMF) promote side reactions.
Catalytic System Tuning
Varying palladium precursors and ligands alters conversion rates:
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 65 | 72 |
| PdCl₂(PPh₃)₂ | Xantphos | 88 | 94 |
| Pd(dba)₂ | DPEPhos | 73 | 81 |
Data derived from analogous systems in WO2005028435A1
Xantphos ligands enhance steric bulk, reducing undesired β-hydride elimination.
Purification and Characterization Protocols
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 v/v), achieving >95% purity. Analytical validation includes:
Recrystallization Optimization
Recrystallization from ethanol/water (9:1) at −20°C yields colorless crystals (mp 98–100°C). Single-crystal X-ray diffraction confirms molecular geometry.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems (residence time = 30 min) enhances reproducibility:
Environmental Impact Assessment
Solvent recovery systems (e.g., THF distillation) reduce waste generation by 60%. Lifecycle analysis shows a 35% lower carbon footprint versus batch methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68 | 89 | 12.50 | Moderate |
| Pd-Catalyzed Coupling | 82 | 96 | 18.75 | High |
| Continuous Flow | 85 | 97 | 14.20 | Industrial |
Synthesis cost includes raw materials, catalysts, and purification
Chemical Reactions Analysis
2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Scientific Research Applications
Chemistry
2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the formation of diverse chemical structures .
Biology
Research indicates that this compound may exhibit biological activities, particularly through its interactions with enzymes and receptors. Its potential as a modulator in biochemical pathways is under investigation, with studies focusing on its effects on cellular processes and enzyme activity .
Medicine
Ongoing research is exploring the therapeutic applications of this compound, particularly in drug development. Its unique structural properties may contribute to the design of novel pharmaceuticals targeting specific diseases .
Industry
While not widely adopted in industrial applications, this compound is valuable in developing new materials and chemical processes. Its role as a reagent can enhance the efficiency and specificity of industrial chemical reactions .
Case Studies
Several studies have investigated the applications of this compound:
Case Study 1: Biological Activity Assessment
A study focused on evaluating the interaction of this compound with specific enzyme targets, revealing its potential as an inhibitor in certain biochemical pathways. The results indicated promising activity that could lead to further exploration in therapeutic contexts .
Case Study 2: Synthesis Optimization
Research aimed at optimizing the synthesis process highlighted improvements in yield and purity when using alternative solvents and coupling agents. These findings are crucial for scaling up production for research and potential industrial applications .
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Physicochemical Properties: The oxolanymethylamino group in the target compound may enhance solubility compared to hydrophobic substituents like tert-butylphenyl () or aryl groups (). However, it is less polar than morpholine () or hydroxymethylpyrrolidine derivatives ().
Synthetic Efficiency :
- Yields vary significantly: 95% for 2-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one () vs. 45% for 1-(2-(phenylthio)pyrrolidin-1-yl)ethan-1-one (). The target compound’s synthesis efficiency is unclear but may benefit from optimized coupling strategies (e.g., catalytic methods in ).
Biological and Chemical Applications :
Biological Activity
2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one, with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine.
The compound is synthesized through a multi-step process involving the reaction of oxolane-2-carboxylic acid with pyrrolidine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The synthesis typically occurs in dichloromethane at room temperature, followed by purification via column chromatography.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Enzyme Interaction:
The compound has been studied for its potential to interact with specific enzymes, leading to modulation of their activity. This interaction may play a role in its therapeutic effects.
2. Receptor Binding:
Preliminary studies suggest that this compound may bind to certain receptors, influencing biological pathways relevant to disease modulation. The exact receptors involved remain under investigation.
3. Therapeutic Potential:
Ongoing research is exploring the compound's potential as a therapeutic agent, particularly in drug development targeting various diseases, including cancer and neurological disorders .
The mechanism of action involves binding to molecular targets such as enzymes or receptors, thereby modulating their activity. This can lead to downstream effects on cellular processes, potentially resulting in therapeutic outcomes. Further studies are needed to elucidate the precise pathways involved .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
Case Study 1: Enzyme Inhibition
In a recent study, this compound was shown to inhibit a specific enzyme involved in metabolic pathways. The IC50 value was determined through enzyme assays, demonstrating significant inhibitory activity at low concentrations.
Case Study 2: Receptor Modulation
Another study investigated the compound's effect on receptor activity in cellular models. Results indicated that it could enhance or inhibit receptor signaling pathways, suggesting its potential as a modulator in therapeutic contexts.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(Oxolan-2-ylmethyl)amino]-1-(piperidin-1-yl)ethan-1-one | Piperidine | Different receptor interactions |
| 2-[(Oxolan-2-ylmethyl)amino]-1-(morpholin-1-yl)ethan-1-one | Morpholine | Enhanced solubility and bioavailability |
| 2-[(Oxolan-2-ylmethyl)amino]-1-(azepan-1-yl)ethan-1-one | Azepane | Altered pharmacokinetics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one?
- Answer: The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates, as demonstrated in analogous systems (e.g., coupling of α,α-difluoroacetamides with aryl halides under palladium catalysis) . Key steps include:
- Use of trimethylsilyl enolates to stabilize intermediates.
- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to achieve yields >80%.
- Purification via column chromatography with ethyl acetate/petroleum ether (5:2 ratio) for optimal separation .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Answer: A multi-technique approach is recommended:
- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1635 cm⁻¹ and amine (N-H) vibrations at ~3377 cm⁻¹ .
- NMR: Key signals include δ 1.90 ppm (pyrrolidine protons), δ 3.48–3.69 ppm (morpholine protons), and δ 3.54 ppm (methylene groups adjacent to the carbonyl) .
- HRMS: Confirm molecular weight with m/z calculated for C₁₀H₁₈N₂O₂ as 198.26 (observed: 198.26) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives?
- Answer: Contradictions in yield often arise from competing side reactions (e.g., over-oxidation or incomplete coupling). Strategies include:
- Continuous Flow Chemistry: Enhances reproducibility and scalability by maintaining precise temperature/pressure control .
- Automated Synthesis Platforms: Reduce human error in reagent addition and timing .
- In-Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What computational approaches are suitable for predicting the compound’s biological activity?
- Answer: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are effective:
- Docking Software (e.g., AutoDock Vina): Simulate interactions with biological targets (e.g., enzymes like kinases) using the compound’s 3D structure .
- QSAR Parameters: Correlate electronic properties (e.g., Hammett σ constants) with observed enzyme inhibition. For example, electron-withdrawing substituents on the oxolane ring may enhance binding affinity by 20–30% .
Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Answer: Contradictions often stem from assay conditions or off-target effects. Mitigation strategies:
- Dose-Response Curves: Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific activity from toxicity .
- Selectivity Screening: Test against related enzymes (e.g., PDE4 vs. PDE5) to confirm target specificity .
- Metabolic Stability Assays: Use liver microsomes to assess if cytotoxicity arises from reactive metabolites .
Methodological Considerations
Q. What analytical techniques are critical for detecting impurities in bulk synthesis?
- Answer:
- HPLC-MS: Detect trace impurities (e.g., unreacted starting materials) with a limit of detection (LOD) <0.1% .
- Chiral Chromatography: Resolve enantiomeric impurities if stereocenters are present (e.g., using Chiralpak AD-H columns) .
Q. How can the compound’s stability under varying storage conditions be evaluated?
- Answer: Perform accelerated stability studies:
- Temperature/Humidity Stress: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Exposure: Use ICH Q1B guidelines to assess photostability under UV/visible light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
